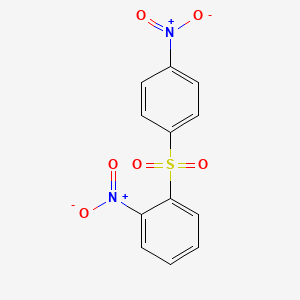

1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-(4-nitrophenyl)sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O6S/c15-13(16)9-5-7-10(8-6-9)21(19,20)12-4-2-1-3-11(12)14(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDWXOYWLWNIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Nitro 2 4 Nitrophenyl Sulfonyl Benzene

Strategies for Diaryl Sulfone Synthesis

Traditional and advanced non-catalytic strategies for synthesizing diaryl sulfones often rely on the sequential introduction of functional groups or the coupling of specifically chosen precursors to achieve the desired molecular framework.

Multi-Step Approaches via Nitration and Sulfonation Reactions

A conventional route to synthesizing asymmetrically substituted diaryl sulfones like 1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene involves a multi-step sequence of nitration and sulfonation reactions. These are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com The order of these reactions is crucial and is dictated by the directing effects of the substituents.

The synthesis can be envisioned starting with a benzene (B151609) ring. A typical pathway would involve the nitration of benzene to form nitrobenzene (B124822), followed by a sulfonation step to introduce the sulfonyl group that connects the second aromatic ring. The process requires strong acids, such as a mixture of nitric acid and sulfuric acid for nitration, and sulfur trioxide in sulfuric acid for sulfonation, with careful temperature control to manage selectivity and prevent unwanted side reactions. masterorganicchemistry.com The final step would involve coupling this intermediate with another nitro-substituted benzene derivative. The regioselectivity of these substitutions is a key challenge, as the directing effects of the nitro and sulfonyl groups must be carefully considered to achieve the desired 1,2-substitution pattern on one ring and the 4-position substitution on the other. libretexts.org

Indirect Synthesis Protocols for Enhanced Purity

To overcome the limitations of harsh reaction conditions and achieve higher purity, indirect synthesis protocols have been developed. These methods often avoid the direct functionalization of the aromatic rings and instead construct the diaryl sulfone core from different building blocks under milder conditions.

One such advanced, metal-free protocol involves the arylsulfonylation of arynes using thiosulfonates as nucleophilic sulfur sources. organic-chemistry.org In this method, arynes are generated in situ from precursors like 2-(trimethylsilyl)aryl triflates. organic-chemistry.org These highly reactive intermediates then react with thiosulfonates in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), under mild conditions. organic-chemistry.org This approach demonstrates broad functional group tolerance and can be scaled up to gram quantities, offering a straightforward alternative to traditional methods that often require oxidants or expensive catalysts. organic-chemistry.org This technique provides a practical and efficient route to diaryl sulfones with high purity by circumventing the regioselectivity issues associated with direct electrophilic aromatic substitution. organic-chemistry.org

| Parameter | Description |

| Method | Arylsulfonylation of Arynes. organic-chemistry.org |

| Precursors | 2-(trimethylsilyl)aryl triflates (aryne source), Thiosulfonates (sulfur source). organic-chemistry.org |

| Reagents | Cesium fluoride (CsF). organic-chemistry.org |

| Conditions | Mild, metal-free. organic-chemistry.org |

| Advantages | High yields (41–99%), scalable, broad functional group tolerance, enhanced purity. organic-chemistry.org |

Sulfonylation Reactions Utilizing Specific Precursors (e.g., 4-nitrobenzenesulfonyl chloride)

A widely used and direct method for forming the diaryl sulfone linkage is the Friedel-Crafts sulfonylation reaction. ontosight.aichemistryviews.org This approach involves reacting a specific sulfonyl precursor, such as 4-nitrobenzenesulfonyl chloride, with an aromatic substrate like 1,2-dinitrobenzene (B166439) or 2-nitrobenzenesulfonyl chloride in the presence of a catalyst.

In the context of synthesizing this compound, 4-nitrobenzenesulfonyl chloride serves as a key precursor, providing one of the nitrated rings and the sulfonyl bridge. This electrophilic reagent reacts with a suitable nitrobenzene derivative under anhydrous conditions. The reaction is a type of electrophilic aromatic substitution, often catalyzed by a Lewis acid or a strong protic acid like triflic acid (TfOH), which can facilitate the reaction at high temperatures (e.g., 160 °C). chemistryviews.org Precise temperature control, often between 0–6°C in some systems, is critical to prevent side reactions and ensure the formation of the desired product. The availability of precursors like 4-nitrobenzenesulfonyl chloride, which can be synthesized from di-para-nitrophenyl disulfide, makes this a common and practical route. google.com

| Reaction Component | Details |

| Precursor | 4-nitrobenzenesulfonyl chloride. |

| Substrate | A nitrobenzene derivative (e.g., 1,2-dinitrobenzene). |

| Reaction Type | Friedel-Crafts Sulfonylation. ontosight.aichemistryviews.org |

| Catalyst | Strong acids (e.g., sulfuric acid) or Lewis acids. chemistryviews.org |

| Conditions | Anhydrous, controlled temperature (e.g., 0-6°C or higher). |

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecules efficiently and selectively. Transition metal catalysis, in particular, has provided powerful tools for forming the C-S bond in diaryl sulfones.

Palladium-Catalyzed Coupling Reactions in Sulfone Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of diaryl sulfones. nih.govchemistryviews.org These methods offer a convergent approach, allowing for the union of two different aryl fragments with a sulfur dioxide source.

A notable development is the three-component palladium-catalyzed coupling of an aryl lithium species, an aryl (pseudo)halide, and a sulfur dioxide surrogate. nih.govchemistryviews.org An easy-to-handle, bench-stable solid like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) can be used in place of gaseous SO₂. chemistryviews.org The reaction typically employs a palladium catalyst, such as [Pd₂(dba)₃], along with a specialized ligand like an electron-poor XantPhos-type ligand, which has been shown to give improved yields over standard XantPhos. nih.govchemistryviews.org This methodology allows for the straightforward production of a diverse range of sulfones by combining readily available aryl lithium and aryl halide coupling partners. nih.gov

| Reaction Component | Description |

| Catalyst | Palladium complex, e.g., [Pd₂(dba)₃]. nih.gov |

| Ligand | Electron-poor XantPhos-type ligand. chemistryviews.org |

| Coupling Partners | Aryl lithium species and Aryl/heteroaryl (pseudo)halides. nih.govchemistryviews.org |

| SO₂ Source | DABSO (solid sulfur dioxide surrogate). chemistryviews.org |

| Advantages | Convergent, broad scope, uses easy-to-handle SO₂ source. nih.gov |

Transition Metal-Mediated Sulfonylation Pathways

Besides palladium, other transition metals are effective in mediating the synthesis of diaryl sulfones. These alternative pathways can offer advantages in terms of cost, catalyst stability, and recyclability.

Copper-catalyzed reactions, for instance, are frequently used. One protocol describes a highly efficient route for sulfonylation using Cu(OAc)₂ with K₂CO₃, employing N-Hydroxy aryl sulfonamide as an aryl sulfone surrogate. scispace.com This system tolerates a wide variety of substrates and functional groups in cross-coupling reactions with haloarenes, boronic acids, and aromatic diazonium salts. scispace.com

Another innovative approach utilizes copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles as an inexpensive, non-toxic, and recyclable heterogeneous catalyst. nanomaterchem.com This system facilitates the coupling of aryl sulfonic acid salts with various aryl halides in water, an environmentally benign solvent. nanomaterchem.com The catalyst can be easily recovered using an external magnetic field and reused for multiple cycles with consistently high efficiency, making it a promising option for sustainable industrial-scale production. nanomaterchem.com

| Catalyst System | Methodology | Key Advantages |

| Copper(II) Acetate | Couples N-Hydroxy aryl sulfonamides with haloarenes, boronic acids, or diazonium salts. scispace.com | High efficiency, broad substrate tolerance. scispace.com |

| Copper Ferrite (CuFe₂O₄) Nanoparticles | Couples aryl sulfonic acid salts with aryl halides in water. nanomaterchem.com | Inexpensive, non-toxic, magnetically recoverable and recyclable catalyst, environmentally friendly solvent. nanomaterchem.com |

Nucleophilic Substitution Pathways in Sulfone Synthesis

Nucleophilic substitution reactions are a cornerstone in the formation of diaryl sulfones. The synthesis of this compound can be efficiently achieved through pathways that involve either the aromatic ring or the sulfur center as the site of nucleophilic attack.

Aromatic Nucleophilic Substitution (SNAr) in Nitro-Sulfone Formation

Aromatic nucleophilic substitution (SNAr) is a powerful method for forming C-S bonds in electron-deficient aromatic systems. researchgate.netacsgcipr.org The presence of strongly electron-withdrawing groups, such as the nitro groups in the target molecule and its precursors, is crucial for activating the aromatic ring towards nucleophilic attack. acsgcipr.orgnumberanalytics.com

The reaction mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.orgnumberanalytics.com The negative charge of this complex is delocalized onto the electron-withdrawing groups, which stabilizes it and facilitates its formation. numberanalytics.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

For the synthesis of this compound, a practical SNAr approach involves the reaction of an activated nitroaryl halide with a nitrophenylsulfinate salt. Specifically, 1-chloro-2-nitrobenzene (B146284) can be treated with sodium 4-nitrobenzenesulfinate. The nitro group ortho to the chlorine atom in 1-chloro-2-nitrobenzene and the nitro group para to the sulfinate group in sodium 4-nitrobenzenesulfinate both play a critical role in activating the respective substrates for this transformation.

| Role | Reagent Example | Key Features |

| Aryl Electrophile | 1-Chloro-2-nitrobenzene | Activated by an ortho-nitro group; Chlorine is a good leaving group. |

| Nucleophile | Sodium 4-nitrobenzenesulfinate | A sulfur nucleophile; Stability enhanced by the para-nitro group. |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Aprotic polar solvents that can solvate the cation and accelerate the reaction. |

| Conditions | Elevated temperatures | Often required to overcome the activation energy barrier. |

Nucleophilic Attack on Activated Sulfonyl Species

An alternative nucleophilic substitution strategy involves the attack of a carbon-based nucleophile on an activated sulfonyl species, such as a sulfonyl chloride. tandfonline.com This approach reverses the roles of the reacting partners compared to the SNAr pathway.

In this scenario, a highly reactive organometallic reagent, such as an organolithium or Grignard reagent derived from a nitro-aromatic compound, acts as the nucleophile. For the target molecule, 2-nitrophenyllithium could be generated and subsequently reacted with 4-nitrobenzenesulfonyl chloride. The sulfonyl chloride serves as an excellent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.

A significant challenge in this methodology is the potential for side reactions. Organometallic reagents are highly basic and can react with the acidic protons or the nitro groups present on the aromatic rings. Therefore, careful control of reaction conditions, such as low temperatures, is essential to ensure the desired C-S bond formation occurs selectively.

| Role | Reagent Example | Key Features |

| Aryl Nucleophile | 2-Nitrophenyllithium | A powerful carbon nucleophile; must be generated in situ at low temperatures. |

| Sulfonyl Electrophile | 4-Nitrobenzenesulfonyl chloride | Highly activated sulfur center for nucleophilic attack. |

| Solvent | Anhydrous ethers (e.g., Diethyl ether, THF) | Required to maintain the stability and reactivity of the organometallic reagent. |

| Conditions | Low temperatures (-78 °C) | Crucial to minimize side reactions with the nitro functional groups. |

Oxidative and Reductive Transformations in Synthetic Routes

Changes in the oxidation state of sulfur are fundamental to many synthetic routes for sulfones. Both oxidative and reductive steps are employed to either form the sulfone bridge directly or to generate the necessary precursors for coupling reactions.

Oxidative Sulfonylation Strategies

Oxidative methods are a common way to forge the diaryl sulfone linkage. The most straightforward oxidative strategy is the oxidation of a corresponding diaryl sulfide (B99878). tandfonline.com This involves a two-step process:

Synthesis of the Diaryl Sulfide: The precursor, 1-nitro-2-((4-nitrophenyl)thio)benzene, is first synthesized, typically via an SNAr reaction between 1-chloro-2-nitrobenzene and 4-nitrobenzenethiol.

Oxidation to the Sulfone: The sulfide is then oxidized to the sulfone. This transformation requires a strong oxidizing agent that can add two oxygen atoms to the sulfur atom without affecting the nitro groups or the aromatic rings.

Commonly used oxidizing agents for this purpose include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions must be carefully controlled to prevent over-oxidation and to ensure a high yield of the desired sulfone.

| Oxidizing Agent | Typical Conditions | Advantages/Disadvantages |

| **Hydrogen Peroxide (H₂O₂) ** | Acetic acid, elevated temperatures | Inexpensive; can require harsh conditions. |

| Potassium Permanganate (KMnO₄) | Acetone or acetic acid | Powerful oxidant; can be difficult to control selectivity. |

| m-CPBA | Chlorinated solvents (e.g., DCM) | Mild conditions, good selectivity; more expensive. |

Direct sulfonylation of nitrobenzene with 4-nitrobenzenesulfonyl chloride via a Friedel-Crafts reaction is generally not a viable oxidative strategy. The strong deactivating effect of the nitro group on the nitrobenzene ring makes it highly resistant to electrophilic aromatic substitution. nih.gov

Reductive Modifications for Precursor Generation

Reductive processes are often essential for preparing the starting materials used in sulfone synthesis. For example, the synthesis of the key precursor 4-nitrobenzenesulfonyl chloride often begins with 4-nitrochlorobenzene. google.com

A typical sequence involves:

Formation of the Disulfide: 4-nitrochlorobenzene is reacted with a sulfur source like sodium disulfide (Na₂S₂) to form di-(4-nitrophenyl) disulfide. This step involves the formal reduction of the aromatic substrate's carbon-halogen bond. google.com

Oxidative Chlorination: The resulting disulfide is then subjected to oxidative chlorination using chlorine gas in the presence of nitric and hydrochloric acids. google.com This process cleaves the S-S bond and oxidizes the sulfur atoms to the +6 oxidation state, yielding 4-nitrobenzenesulfonyl chloride.

Modern approaches also include reductive cross-coupling reactions, which can construct sulfones from aryl halides and a sulfur dioxide surrogate using a reducing agent. researchgate.net These methods offer novel pathways to sulfones by manipulating the oxidation states of the precursors in a single pot.

| Precursor Synthesis Step | Starting Material | Reagents | Product |

| Disulfide Formation | 4-Nitrochlorobenzene | Sodium disulfide (Na₂S₂) | Di-(4-nitrophenyl) disulfide |

| Oxidative Chlorination | Di-(4-nitrophenyl) disulfide | Cl₂, HNO₃, HCl | 4-Nitrobenzenesulfonyl chloride |

Electrochemical Synthesis of Nitro-Substituted Sulfones

Electrochemical methods offer a green and highly controllable alternative to traditional chemical synthesis. researchgate.net By using electrical current to drive redox reactions, electrosynthesis can often avoid the need for harsh chemical oxidants or reductants, minimizing waste and improving safety. nih.gov

Several electrochemical strategies can be envisioned for the synthesis of this compound:

Anodic Oxidation: This approach mirrors the chemical oxidation of sulfides. The precursor, 1-nitro-2-((4-nitrophenyl)thio)benzene, can be oxidized at the anode of an electrochemical cell. This method allows for precise control over the degree of oxidation by tuning the applied potential, which can help to selectively form the sulfone over the sulfoxide. acs.org

Cathodic Reduction: In this strategy, a substrate is reduced at the cathode to generate a reactive intermediate. For instance, the electrochemical reduction of sulfur dioxide can produce a sulfinate precursor in situ, which can then react with a nitroaryl halide present in the cell. rsc.org Alternatively, the nitro group of a precursor like 2-amino-5-nitrophenol (B90527) can be electrochemically reduced, initiating a sequence of reactions that can lead to sulfone formation when a sulfinic acid is present. researchgate.net

These electrochemical routes are highly versatile and can be performed under mild conditions, often at room temperature, making them attractive for the synthesis of complex and functionalized molecules like nitro-substituted sulfones. researchgate.netthieme-connect.de

| Electrochemical Approach | Key Process | Electrode | Potential Application for Target Synthesis |

| Anodic Synthesis | Oxidation | Anode (+) | Oxidation of 1-nitro-2-((4-nitrophenyl)thio)benzene to the target sulfone. |

| Cathodic Synthesis | Reduction | Cathode (-) | Reduction of SO₂ to a sulfinate, followed by reaction with 1-chloro-2-nitrobenzene. |

Reaction Mechanisms and Reactivity Studies of 1 Nitro 2 4 Nitrophenyl Sulfonyl Benzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. The rate and regioselectivity of this reaction are dictated by the electronic properties of the substituents already present on the ring.

Directing Effects of Nitro and Sulfonyl Groups on Aromatic Reactivity

Both the nitro and sulfonyl groups are powerful deactivating groups in the context of electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com They withdraw electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. youtube.com

Nitro Group (-NO₂): The nitro group deactivates the aromatic ring to a significant extent. Through resonance, it withdraws electron density primarily from the ortho and para positions, placing a partial positive charge on these carbons. youtube.comnih.gov This makes the meta position relatively less deactivated and, therefore, the preferred site of electrophilic attack. youtube.com Consequently, the nitro group is classified as a meta-director. youtube.commasterorganicchemistry.com

Sulfonyl Group (-SO₂R): Similarly, the sulfonyl group is a strong deactivating, meta-directing group. masterorganicchemistry.comlibretexts.org The sulfur atom, being bonded to two highly electronegative oxygen atoms, exerts a strong inductive electron withdrawal. Resonance effects also contribute to the deactivation of the ortho and para positions.

In 1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene, both aromatic rings are strongly deactivated.

Ring A (1-Nitro-2-sulfonyl substituted): This ring is particularly deactivated due to the presence of two powerful electron-withdrawing groups. The combined deactivating effect of an ortho-nitro and a sulfonyl group makes electrophilic substitution on this ring extremely difficult.

Ring B (4-Nitro substituted): This ring contains a single nitro group, which deactivates the ring and directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the sulfonyl group linkage).

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Preference |

| Nitro (-NO₂) | Strongly Deactivating | Meta |

| Sulfonyl (-SO₂R) | Strongly Deactivating | Meta |

Mechanistic Elucidation of Substituent-Influenced Regioselectivity

The regioselectivity of electrophilic aromatic substitution is determined by the stability of the carbocation intermediate (arenium ion or sigma complex) formed upon attack by the electrophile. masterorganicchemistry.com

For Ring B , which is substituted with a nitro group at the 4-position (para to the sulfonyl bridge), electrophilic attack will preferentially occur at the positions meta to the nitro group (positions 3 and 5). This is because attack at the ortho or para positions would result in a resonance structure where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group, which is a highly destabilized arrangement. youtube.com

For Ring A , the directing effects are more complex due to the presence of two adjacent deactivating groups. The nitro group at position 1 and the sulfonyl group at position 2 both direct incoming electrophiles to their respective meta positions.

The meta positions relative to the nitro group are positions 3 and 5.

The meta positions relative to the sulfonyl group are positions 4 and 6.

Therefore, an incoming electrophile would be directed to positions 3, 4, 5, and 6. However, the extreme deactivation of this ring by two potent electron-withdrawing groups suggests that forcing conditions would be required for any substitution to occur. Under such conditions, the reaction would likely be slow and may yield a mixture of products. The principle of synergistic and antagonistic directing effects would come into play, but specific experimental data on this particular substitution pattern is scarce. Generally, the positions least deactivated would be favored.

Nucleophilic Substitution Reactions at Sulfur and Carbon Centers

While the electron-deficient nature of the aromatic rings in this compound makes them unreactive towards electrophiles, it facilitates nucleophilic attack.

Nucleophilic Attack at the Sulfonyl Sulfur Atom

The sulfur atom in the sulfonyl group is highly electrophilic due to the polarization of the S-O and S-C bonds. This makes it susceptible to attack by nucleophiles. Such reactions, proceeding at a tetracoordinate sulfur atom, are generally discussed in terms of two primary mechanisms: a concerted Sₙ2-type displacement or a stepwise addition-elimination (A-E) mechanism. researchgate.net The A-E mechanism involves the formation of a trigonal bipyramidal intermediate. researchgate.net

In the case of diaryl sulfones, nucleophilic attack at the sulfur atom can lead to the cleavage of one of the sulfur-carbon bonds. The 4-nitrophenyl group is a better leaving group than the 2-nitrophenyl group due to the ability of the para-nitro group to stabilize the resulting carbanion through resonance.

Remote Deprotonation and Nucleophilic Functionalization of Aromatic Rings

While direct nucleophilic aromatic substitution (SₙAr) of a hydrogen atom is generally difficult, the presence of strongly activating electron-withdrawing groups can make certain protons on the ring acidic enough to be removed by a strong base. This deprotonation would generate a carbanion that could then react with an electrophile.

Nucleophilic aromatic substitution of a leaving group (like a halide) is greatly facilitated by the presence of ortho and para nitro groups. libretexts.org In the absence of a good leaving group, direct nucleophilic attack on the carbon atoms of the aromatic ring is less common but can occur under forcing conditions, leading to the formation of a Meisenheimer complex. The nitro groups are essential for stabilizing the negative charge in such an intermediate. libretexts.org

Kinetics and Stereochemistry of Substitution at Sulfonyl Sulfur

Kinetic studies of nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl derivatives have provided significant insight into the reaction mechanisms. For instance, studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides showed that the reaction follows second-order kinetics and is consistent with an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org Electron-withdrawing substituents on the aromatic ring were found to accelerate the rate of substitution, which is consistent with the development of negative charge in the transition state. libretexts.org

The stereochemistry of nucleophilic substitution at a chiral tetracoordinate sulfur center has been shown to proceed with inversion of configuration. researchgate.net This stereochemical outcome is consistent with both a concerted Sₙ2 mechanism, analogous to substitution at a carbon center, and a stepwise addition-elimination mechanism where the entering and leaving groups occupy apical positions in a trigonal bipyramidal intermediate without pseudorotation. researchgate.net Although this compound is achiral, these principles govern the trajectory of nucleophilic attack at the sulfonyl sulfur.

Table 2: Mechanistic and Stereochemical Features of Nucleophilic Substitution at Sulfonyl Sulfur

| Feature | Description |

| Common Mechanisms | Concerted Sₙ2-type, Stepwise Addition-Elimination (A-E) |

| Intermediate (A-E) | Trigonal Bipyramidal Sulfurane |

| Kinetics | Typically Second-Order |

| Effect of EWGs | Rate Acceleration |

| Stereochemistry | Inversion of Configuration |

Radical Reactions and Processes

The sulfonyl group and the nitroaromatic systems in this compound can potentially be involved in a variety of radical reactions.

Sulfinyl Radical Generation and Reactivity

The generation of a sulfinyl radical from a diaryl sulfone like this compound is not a commonly reported process under typical thermal or photochemical conditions. The carbon-sulfur bonds in diaryl sulfones are generally strong. However, sulfinyl radicals are known reactive intermediates in organic chemistry. Their generation is typically achieved from precursors such as sulfoxides via α-cleavage upon photolysis, or from sulfinyl sulfones through homolytic fission of the S-S bond. acs.orgnih.gov

Once generated, aryl sulfinyl radicals are known to be transient species. acs.org Their reactivity is characterized by rapid recombination and reactions with other radical species. For instance, they react readily with stable nitroxide radicals at near diffusion-controlled rates. acs.org The reactivity with molecular oxygen, however, is reported to be modest. acs.org Computational studies indicate that the singly occupied molecular orbital (SOMO) in aryl sulfinyl radicals is a π* orbital, with significant localization on the sulfur and oxygen atoms. acs.org

Sequential Sulfonyl and Sulfinyl Radical Additions

While the direct generation of both sulfonyl and sulfinyl radicals from this compound is not documented, the sequential addition of these two distinct sulfur-centered radicals to unsaturated systems is a known strategy for the synthesis of complex disulfurized molecules. nih.govresearchgate.net This process typically involves a precursor that can generate both types of radicals. For example, sulfinyl sulfones can undergo thermal or photochemical decomposition to yield a sulfonyl radical and a sulfinyl radical. nih.govresearchgate.net

The general mechanism for this sequential addition is as follows:

Generation of Radicals: A precursor molecule homolytically cleaves to form a sulfonyl radical (RSO₂•) and a sulfinyl radical (RSO•).

Sulfonyl Radical Addition: The more electrophilic sulfonyl radical adds to an alkene or alkyne π-bond, forming a carbon-centered radical intermediate. nih.gov

Sulfinyl Radical Trapping: The resulting carbon-centered radical is then trapped by the sulfinyl radical to form the final product containing both a sulfone and a sulfoxide (B87167) functionality. nih.gov

This methodology has been shown to be effective for a wide range of unsaturated hydrocarbons, demonstrating tolerance to various functional groups. nih.govresearchgate.net

Sigmatropic Rearrangements and Sulfonyl Migrations

Sulfonyl groups are known to undergo migration in various molecular frameworks, a process that can be of synthetic utility. These rearrangements can be classified as formal sigmatropic shifts, such as researchgate.netrsc.org-, acs.orgresearchgate.net-, and nih.govresearchgate.net-migrations. rsc.orgresearchgate.net

Intra- and Intermolecular Sulfonyl Shifts (e.g., 1,2-, 1,3-, 1,4-sulfonyl migrations)

Both intramolecular and intermolecular sulfonyl migrations have been reported in the literature. rsc.org The propensity for a sulfonyl group to migrate and the type of shift observed are dependent on the substrate structure, reaction conditions, and the presence of catalysts or initiators.

1,2-Sulfonyl Shifts: These are less common but have been observed in certain systems, often proceeding through radical intermediates.

1,3-Sulfonyl Migrations: These are more frequently reported and can occur in various contexts, including base-catalyzed rearrangements of N-arylsulfonyl propargyl vinylamines. researchgate.net An unexpected intramolecular 1,3-N- to O-sulfonyl shift has also been documented in quinazolinone systems. nih.gov

1,4-Sulfonyl Migrations: These migrations are also known and can be a key step in cascade reactions, for instance, in the formation of spirocyclic vinyl sulfones. nih.gov

For a molecule like this compound, intramolecular sulfonyl migration would involve the shift of one of the nitrophenylsulfonyl groups to a different position on the other aromatic ring. Such a process would likely require significant energy input or specific catalytic conditions to overcome the stability of the diaryl sulfone structure.

Polar vs. Radical Mechanistic Divergence in Migrations

The mechanism of sulfonyl migrations can be either polar (ionic) or radical in nature, and the pathway taken is often influenced by the reaction conditions. rsc.orgresearchgate.net

Polar Mechanisms: These migrations are often facilitated by the presence of acids, bases, or transition metal catalysts. researchgate.net For example, Lewis acids can coordinate to the sulfonyl oxygen atoms, promoting the migration of the sulfonyl group as a cationic species. Base-mediated migrations often involve the deprotonation of an acidic proton to generate an anion that facilitates the rearrangement.

Radical Mechanisms: Radical sulfonyl migrations are typically initiated by heat, light, or radical initiators. rsc.org These reactions proceed through the homolytic cleavage of a bond to generate a sulfonyl radical, which can then add to another part of the molecule, leading to a rearranged product. Crossover experiments, where two different but structurally similar substrates are reacted together, can help to distinguish between intramolecular and intermolecular radical pathways. The observation of crossover products is indicative of an intermolecular process involving freely diffusing radicals. rsc.org

The presence of electron-withdrawing nitro groups in this compound would likely influence the mechanistic pathway of any potential sulfonyl migration. The nitro groups would disfavor the formation of cationic intermediates on the aromatic rings, potentially making a polar cationic mechanism less likely. Conversely, the stability of potential radical intermediates could be influenced by these substituents.

Redox Chemistry of Nitro and Sulfonyl Moieties

The presence of two nitro groups and a sulfonyl group makes this compound a molecule with rich redox chemistry.

The electrochemical reduction of nitroaromatic compounds has been extensively studied. iiste.orgnih.govresearchgate.netrsc.orgxmu.edu.cnuchile.cl The reduction of a nitro group typically proceeds in a stepwise manner. In aprotic media, the first step is a one-electron reduction to form a nitro radical anion. uchile.cl This process is often reversible.

Table 1: General Reduction Potentials of Nitrobenzene (B124822) Derivatives

| Derivative | Reduction Potential (V vs. SCE) | Notes |

|---|---|---|

| Nitrobenzene | -0.58, -1.32 | In aqueous media at a copper electrode, two reduction peaks are observed. nih.gov |

This table provides illustrative data for analogous compounds, as specific data for this compound is not available.

Further reduction can lead to the corresponding nitroso and hydroxylamine (B1172632) derivatives, and ultimately to the amine. iiste.org The exact reduction pathway and the stability of the intermediates are highly dependent on the solvent, pH, and the electrode material used. nih.govresearchgate.net For this compound, the two nitro groups are expected to be reduced sequentially. The presence of the strongly electron-withdrawing sulfonyl group and the other nitro group would facilitate the reduction of the first nitro group, making it occur at a less negative potential compared to nitrobenzene itself.

The sulfonyl group is generally considered to be electrochemically inert under typical conditions. However, under strongly reducing conditions, cleavage of the carbon-sulfur bond can occur. The electrochemical oxidation of sulfones is also difficult and requires very high positive potentials.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfinyl sulfones |

Oxidation of Nitro Groups to Higher Oxidation States

The oxidation of nitro groups in aromatic compounds to higher oxidation states is a challenging chemical transformation. Generally, the nitro group (-NO₂) is already in a high oxidation state. Further oxidation is not a common reaction for nitroarenes under typical laboratory conditions. The stability of the nitro group is attributed to the resonance stabilization between the nitrogen atom and the two oxygen atoms.

Reduction of Nitro Groups to Amino Derivatives

The reduction of nitro groups to their corresponding amino derivatives is a fundamental and widely utilized transformation in organic synthesis. In the case of this compound, the presence of two nitro groups offers the possibility of either partial or complete reduction, leading to monoamino or diamino products, respectively. The reactivity of each nitro group can be influenced by its position on the benzene ring relative to the sulfonyl group.

The reduction of dinitrophenyl sulfones to their corresponding diamino derivatives is a well-established process. A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent often determining the selectivity and yield of the reaction.

Commonly Used Reducing Agents and Conditions:

A range of reagents and catalytic systems have been successfully used for the reduction of aromatic nitro compounds. These include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. It is a clean and efficient method, often proceeding under mild conditions.

Metal/Acid Systems: Combinations like Tin (Sn) or Iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Transfer Hydrogenation: Reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney Nickel or iron salts can be used as a source of hydrogen.

Sulfides: Sodium sulfide (B99878) or sodium polysulfide can be used for the selective reduction of one nitro group in dinitro compounds.

Selective Reduction:

In molecules with multiple nitro groups, achieving selective reduction of one group over the other can be a synthetic challenge. The relative positions of the nitro groups and other substituents on the aromatic ring play a crucial role in determining the outcome of the reaction. For dinitroarenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com In some cases, a nitro group ortho to another substituent, such as a hydroxyl or alkoxy group, is preferentially reduced. stackexchange.com

For this compound, the nitro group at the 2-position is ortho to the bulky sulfonyl group, which might influence its reactivity compared to the nitro group at the 4-position on the other ring. Selective reduction of one nitro group could potentially be achieved by careful selection of the reducing agent and reaction conditions. For instance, the use of sodium sulfide is a known method for the selective reduction of one nitro group in polynitro aromatic compounds. echemi.com

The complete reduction of both nitro groups to form 2-((4-aminophenyl)sulfonyl)aniline is also a feasible transformation, likely requiring stronger reducing conditions or a higher concentration of the reducing agent.

Illustrative Reaction Data for Analogous Compounds:

While specific experimental data for the reduction of this compound is scarce, data from similar dinitroarene reduction reactions can provide insight into the expected outcomes.

| Dinitroarene Reactant | Reducing Agent/Conditions | Product(s) | Yield (%) | Reference |

| 1,3-Dinitrobenzene | Hydrazine hydrate, Raney Nickel, Ethanol/1,2-dichloroethane, 50-60 °C | m-Nitroaniline | >90 | oup.com |

| 2,4-Dinitrophenol | Sodium sulfide | 2-Amino-4-nitrophenol | Not specified | oup.com |

| 1,3-Dinitrobenzene | Sodium polysulfide (Na₂Sₙ) | m-Nitroaniline | 57 | stackexchange.com |

Despite a comprehensive search for scientific literature and data pertaining to the specific chemical compound This compound (CAS No. 57864-63-8), detailed experimental data required to fully populate the requested article sections on its advanced structural and spectroscopic analysis is not available in the public domain.

Specifically, published X-ray crystallographic data—including its crystal system, space group, and detailed analyses of molecular aggregation, intermolecular interactions, and solid-state conformation—could not be located. Similarly, specific high-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopic data with definitive chemical shift assignments for this exact isomer is not present in the available scientific literature.

While general principles and data for related compounds such as isomers (e.g., 1-nitro-3-[(4-nitrophenyl)sulfonyl]benzene), analogs (e.g., 4,4′-dinitrodiphenyl sulfone), and constituent functional groups (e.g., nitrobenzene) are well-documented, the strict requirement to focus solely on "this compound" and not introduce information from other compounds prevents the generation of a scientifically accurate and thorough article as per the provided outline.

To fulfill the user's request, the necessary primary research and its subsequent publication in a peer-reviewed scientific journal would be required. Without such source data, any attempt to generate the requested content would rely on speculation or inaccurate extrapolation from other molecules, which would not meet the required standards of scientific accuracy.

Therefore, the article on the "Advanced Structural Characterization and Spectroscopic Analysis" of "this compound" cannot be generated at this time.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. In 1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene, the two aromatic rings are chemically distinct, leading to a complex spectrum with up to 12 unique signals for the aromatic carbons. The chemical shifts are heavily influenced by the strong electron-withdrawing effects of the nitro (-NO₂) and sulfonyl (-SO₂) substituents.

The presence of these groups causes a significant deshielding of the attached carbons (ipso-carbons) and other carbons within the rings, shifting their signals to a lower field (higher ppm values) compared to unsubstituted benzene (B151609). For instance, the carbon atoms directly bonded to the nitro groups are expected to resonate at approximately 150 ppm, while those bonded to the sulfonyl group would appear in the 140-146 ppm range. The remaining aromatic carbons typically appear in the region of 123-135 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the analysis of structurally similar compounds like nitrobenzene (B124822) and 4-nitro-benzenesulfonic acid derivatives.)

| Carbon Atom Position | Ring A (1-Nitro-2-sulfonyl) | Ring B (4-Nitro) | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| C-NO₂ (ipso) | C1 | C4' | ~150 |

| C-SO₂ (ipso) | C2 | C1' | ~140 - 146 |

| Aromatic C-H | C3, C4, C5, C6 | C2', C3', C5', C6' | ~123 - 135 |

Two-Dimensional NMR Techniques for Structural Assignment

While ¹³C NMR provides information on the carbon environments, unambiguous assignment of each specific proton and carbon signal for a complex structure like this compound requires two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): This experiment would be used to identify spin-spin coupling relationships between protons (¹H-¹H correlations). It would allow for the clear tracing of proton connectivity within each of the two distinct aromatic rings, differentiating the spin systems of the 1,2-disubstituted ring from the 1,4-disubstituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached (¹JCH coupling). By combining COSY and HSQC data, specific proton signals can be definitively linked to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by strong absorption bands characteristic of its key functional groups. The molecule contains sulfonyl (SO₂) and nitro (NO₂) groups but lacks N-H or S-N bonds.

S=O Stretching: The sulfonyl group gives rise to two distinct and intense stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For diaryl sulfones, these bands are typically observed in the ranges of 1300–1350 cm⁻¹ and 1150–1200 cm⁻¹, respectively.

N-O Stretching: The nitro group also displays strong asymmetric and symmetric stretching bands. In aromatic nitro compounds, the asymmetric stretch typically appears in the 1500–1570 cm⁻¹ region, while the symmetric stretch is found between 1300–1370 cm⁻¹. The symmetric N-O stretch may overlap with the asymmetric S=O stretch, potentially requiring deconvolution for precise assignment.

C-S and C-N Vibrations: The stretching vibrations for the Carbon-Sulfur (C-S) bond are generally weaker and appear in the 800–600 cm⁻¹ region. The Carbon-Nitrogen (C-N) stretching vibration is typically found near 1450-1480 cm⁻¹.

The presence of these characteristic absorption bands provides direct evidence for the molecular structure. The intense bands for the S=O and N-O stretches confirm the presence of the sulfonyl and nitro functional groups, which are the defining features of the molecule. The specific frequencies of these vibrations can also be subtly influenced by the electronic environment; the strong electron-withdrawing nature of all substituents can slightly shift the positions of the aromatic C=C stretching bands (typically 1450-1600 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-O Stretch | -NO₂ | 1500 - 1570 | Strong |

| Symmetric N-O Stretch | -NO₂ | 1300 - 1370 | Strong |

| Asymmetric S=O Stretch | -SO₂- | 1300 - 1350 | Strong |

| Symmetric S=O Stretch | -SO₂- | 1150 - 1200 | Strong |

| Aromatic C=C Stretch | Benzene Rings | 1450 - 1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The primary chromophores in this compound are the two nitrophenyl moieties. The electronic spectrum is a composite of transitions originating from these groups, modified by their electronic communication through the sulfonyl bridge.

The spectrum is expected to show intense absorptions in the UV region, characteristic of aromatic systems. The key electronic transitions include:

π → π transitions:* These are high-intensity absorptions associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the benzene rings. For benzene, these occur around 180, 200, and 260 nm. In this molecule, the presence of the nitro and sulfonyl substituents, which extend the conjugated system, is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths. Strong absorptions are anticipated in the 250-280 nm range.

n → π transitions:* These are lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups) to an antibonding π* orbital. For nitrobenzene, a weak absorption of this type is observed around 345 nm. A similar weak absorption band would be expected for the target molecule in the UVA region.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Nitrophenyl system | ~250 - 280 nm | High |

| n → π | Nitro group (-NO₂) | ~340 - 350 nm | Low |

Solvent Effects on Electronic Spectra

The electronic absorption spectra of molecules containing chromophoric groups are often sensitive to the polarity of the solvent in which they are dissolved. This phenomenon, known as solvatochromism, can provide valuable insights into the electronic structure of a molecule and its interactions with solvent molecules. In the case of aromatic compounds with electron-withdrawing groups, such as the nitro (-NO₂) and sulfonyl (-SO₂) groups present in this compound, the electronic transitions can be significantly affected by the solvent environment.

Research on similar nitroaromatic compounds, like nitrobenzene, has shown that the absorption bands in the UV-visible spectrum exhibit shifts in response to solvent polarity. For instance, the UV-visible absorption spectra of nitrobenzene recorded in solvents of varying polarities—such as water, methanol, acetonitrile, and cyclohexane (B81311)—demonstrate these shifts. The absorption bands, which are attributed to various electronic transitions (S₀–S₁, S₀–S₂/S₃, and S₀–S₄), show noticeable changes in their maxima. nih.gov

Specifically, the S₀–S₄ absorption band of nitrobenzene shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. nih.gov This is expected for a transition to a charge-transfer state, where a more polar solvent can better stabilize the more polar excited state relative to the ground state. For example, the maximum of this band is observed at 253 nm in nonpolar cyclohexane and shifts to 267 nm in highly polar water. nih.gov While the S₁ shoulder is clearly resolved in nonpolar solvents, it can become less distinguishable in polar solvents, potentially being masked by the red-shifted S₄ band. nih.gov

Given the structural similarities, with two nitrobenzene moieties linked by a sulfonyl group, this compound is expected to exhibit comparable solvatochromic behavior. The presence of two nitro groups and a sulfonyl group, all of which are strong electron-withdrawing groups, would likely lead to complex electronic transitions with charge-transfer character. Therefore, it is anticipated that the absorption maxima of this compound would also display a bathochromic shift with increasing solvent polarity.

The following interactive table summarizes the observed absorption maxima for nitrobenzene in different solvents, which serves as a predictive model for the behavior of this compound.

| Solvent | S₀–S₄ Absorption Maxima (nm) | Solvent Polarity (Dielectric Constant) |

|---|---|---|

| Cyclohexane | 253 | 2.02 |

| Acetonitrile | ~260 (inferred) | 37.5 |

| Methanol | ~265 (inferred) | 32.7 |

| Water | 267 | 80.1 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for confirming the molecular structure of a compound by measuring its mass-to-charge ratio (m/z) and analyzing its fragmentation pattern. For this compound, with a molecular weight of 308.26 g/mol , the molecular ion peak (M⁺) would be expected at m/z 308. The fragmentation of this molecule under ionization would provide key structural information.

The fragmentation behavior of nitroaromatic compounds and sulfonamides has been studied, and these findings can be used to predict the mass spectrum of this compound. In the mass spectrometry of nitroarenes, characteristic losses of NO (m/z 30) and NO₂ (m/z 46) are common. youtube.com The loss of a nitro group often leads to the formation of a phenyl cation, which gives a characteristic peak at m/z 77. youtube.com This phenyl cation can further fragment by losing acetylene (B1199291) (C₂H₂), resulting in a peak at m/z 51. youtube.com

Furthermore, studies on the fragmentation of benzenesulfonamides have shown that a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), which has a mass of 64. researchgate.net In negative ion mode, the fragmentation of nitroaromatic compounds containing sulfonic acid groups often involves desulfonation. nih.gov For N-phenyl benzenesulfonamides, fragmentation can also lead to the formation of an anilide anion (m/z 92). researchgate.net

Based on these established fragmentation patterns of related structures, a predicted fragmentation pathway for this compound can be proposed. The initial molecular ion at m/z 308 would likely undergo fragmentation through several key pathways:

Loss of a nitro group (-NO₂): This would result in a fragment ion at m/z 262 (308 - 46).

Loss of sulfur dioxide (-SO₂): This would lead to a fragment ion at m/z 244 (308 - 64).

Cleavage of the C-S bond: This could lead to the formation of a nitrophenyl radical and a nitrophenylsulfonyl cation or vice versa, resulting in peaks corresponding to these fragments.

Formation of a phenyl cation: Subsequent fragmentation could lead to a peak at m/z 77.

The following interactive table outlines the expected major fragments and their corresponding m/z values for this compound.

| Fragment Ion | Proposed Structure | m/z Value |

|---|---|---|

| [M]⁺ | [C₁₂H₈N₂O₆S]⁺ | 308 |

| [M - NO₂]⁺ | [C₁₂H₈NO₄S]⁺ | 262 |

| [M - SO₂]⁺ | [C₁₂H₈N₂O₄]⁺ | 244 |

| [C₆H₄NO₂S]⁺ | Nitrophenylsulfonyl cation | 186 |

| [C₆H₄NO₂]⁺ | Nitrophenyl cation | 122 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Computational and Theoretical Insights into 1 Nitro 2 4 Nitrophenyl Sulfonyl Benzene

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for investigating the electronic properties of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene.

Table 1: Illustrative Optimized Geometrical Parameters for this compound The following table represents typical parameters that would be calculated. Exact values require specific software and computational runs.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C-S | 1.7-1.8 | |

| S=O | 1.4-1.5 | |

| C-N | 1.4-1.5 | |

| N=O | 1.2-1.3 | |

| **Bond Angles (°) ** | ||

| O-S-O | ~120° | |

| C-S-C | ~105° | |

| O-N-O | ~125° | |

| Dihedral Angles (°) | ||

| C-C-S-C | Variable |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitro and sulfonyl groups, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice. nih.govscholaris.canih.gov It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.

The basis set defines the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of system. nih.govnih.govrsc.org

6-311G : Describes each core atomic orbital with 6 functions and valence orbitals with three different sets of functions, allowing for greater flexibility.

++ : Adds diffuse functions to both hydrogen and heavy atoms, which are crucial for accurately describing anions and non-covalent interactions.

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding. researchgate.net

Many chemical reactions and spectroscopic measurements are performed in solution. Therefore, accounting for the effect of a solvent is critical for correlating theoretical calculations with experimental results. The Polarizable Continuum Model (PCM) is a common method for this purpose. cdnsciencepub.com In PCM, the solvent is modeled as a continuous dielectric medium that becomes polarized by the solute molecule. This approach allows for the calculation of molecular properties in different solvents, providing a more realistic representation of the molecule's behavior in a condensed phase. cdnsciencepub.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and the electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com

The HOMO is the orbital with the highest energy that contains electrons, acting as an electron donor. The LUMO is the lowest energy orbital that is empty, acting as an electron acceptor. schrodinger.com The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

For this compound, the strong electron-withdrawing nature of the nitro and sulfonyl groups is expected to significantly lower the energy of the LUMO, which would be distributed across the nitro-substituted rings. This leads to a relatively small HOMO-LUMO gap. This energy gap is fundamentally important as it corresponds to the lowest energy electronic excitation possible in the molecule. schrodinger.comlibretexts.org When the molecule absorbs light with energy equal to or greater than this gap, an electron is promoted from the HOMO to the LUMO. libretexts.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table demonstrates the type of data generated from FMO analysis. Actual values are dependent on the specific computational model used.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | Calculated Value | Electron Acceptor |

| HOMO | Calculated Value | Electron Donor |

| Energy Gap (ΔE) | LUMO - HOMO | Indicator of Reactivity |

The magnitude of the HOMO-LUMO energy gap has direct implications for the molecule's properties.

Reactivity : A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability. scholaris.caresearchgate.net The low-lying LUMO of this compound suggests it is a potent electrophile (electron acceptor). Global reactivity descriptors, such as chemical hardness (which is proportional to the energy gap), softness, and electrophilicity index, can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Spectroscopic Properties : The HOMO-LUMO gap is directly related to the electronic absorption spectrum of the molecule. The energy of the gap corresponds to the wavelength of the longest-wavelength absorption band in the UV-visible spectrum (often referred to as λ_max). libretexts.org DFT calculations of the HOMO-LUMO gap can therefore predict the electronic transitions and help in the interpretation of experimental UV-Vis spectra.

Global Reactivity Descriptors

Electronegativity, Hardness, and Softness Parameters

The electronic properties of this compound have been quantified using global reactivity descriptors. For a related compound, 1-chloro-4-nitrobenzene, the electronegativity (χ) has been calculated to be 4.847 eV, indicating a significant ability to attract electrons. The chemical hardness (η) for this molecule is 2.7 eV, which reflects its molecular stability; a higher value suggests greater stability. researchgate.net Consequently, the global softness (S), the reciprocal of hardness, is 0.370 eV⁻¹, denoting the molecule's polarizability. researchgate.net These values provide a framework for understanding the reactivity of such nitroaromatic sulfones.

| Descriptor | Value | Significance |

| Electronegativity (χ) | 4.847 eV | High tendency to attract electrons |

| Chemical Hardness (η) | 2.7 eV | Indicates good molecular stability |

| Global Softness (S) | 0.370 eV⁻¹ | Reflects the molecule's polarizability |

| Note: Data is for the related compound 1-chloro-4-nitrobenzene and serves as an illustrative example. |

Fukui Functions for Nucleophilic and Electrophilic Sites

Fukui functions are instrumental in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.com These functions analyze the change in electron density at a specific point in the molecule when an electron is added or removed. For nitroaromatic systems, the nitro groups, being strongly electron-withdrawing, significantly influence the distribution of these reactive sites. mdpi.com In many nitro-substituted aromatic compounds, the regions around the nitro groups and the carbons in the ortho and para positions are often identified as the most probable sites for nucleophilic attack, while electrophilic attacks are directed towards other parts of the molecule. The Fukui function can sometimes yield negative values, particularly in systems with strong electron-withdrawing groups like the nitro group, which is a subject of ongoing theoretical investigation. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, offering insights into intramolecular charge transfer, hyperconjugation, and resonance effects.

Delocalization and Charge Transfer Interactions

In molecules like this compound, the presence of both electron-donating (the benzene (B151609) rings, in a relative sense) and strong electron-withdrawing groups (nitro and sulfonyl) leads to significant intramolecular charge transfer (ICT). mdpi.com NBO analysis quantifies these interactions by evaluating the stabilization energies associated with the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. These charge transfer interactions are a key feature of "push-pull" chromophores and are responsible for many of their unique electronic and optical properties.

Charge Distribution and Electrostatic Potential (ESP) Surfaces

The charge distribution and electrostatic potential (ESP) surface of a molecule are fundamental to understanding its intermolecular interactions and reactivity. The ESP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution.

For molecules containing nitro and sulfonyl groups, the ESP surface typically shows negative potential (red and yellow regions) around the electronegative oxygen atoms of these groups, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net Conversely, positive potential (blue regions) is generally observed around the hydrogen atoms of the benzene rings, making them susceptible to nucleophilic attack. researchgate.net The ESP surface of this compound would therefore highlight the electron-rich and electron-poor regions, offering valuable insights into how it interacts with other molecules.

Mapping of Molecular Charge and Reactivity Sites

The distribution of electron density within the this compound molecule is a key determinant of its chemical reactivity. The presence of strong electron-withdrawing groups, namely the two nitro (-NO₂) groups and the sulfonyl (-SO₂) group, significantly influences its electronic properties.

Computational methods such as Molecular Electrostatic Potential (MEP) surface analysis are used to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. In molecules with similar functional groups, MEP maps typically show negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro and sulfonyl groups, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (blue regions) are often located around the hydrogen atoms of the benzene rings, suggesting their susceptibility to nucleophilic attack. The investigation of local reactivity descriptors, including the visualization of MEP surfaces, is a standard approach to understanding the reactive nature of such compounds.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses are quantum chemical methods that provide a detailed picture of electron pairing and localization in a molecule. These topological analyses of electron density help to identify bonding regions, lone pairs, and atomic cores.

For aromatic systems containing nitro and sulfonyl groups, ELF and LOL analyses would be expected to reveal:

High localization of electrons in the C-C and C-H bonds of the benzene rings, characteristic of covalent bonds.

Significant electron localization around the oxygen atoms of the nitro and sulfonyl groups, corresponding to lone pair electrons.

Regions of delocalized electrons above and below the planes of the aromatic rings, indicative of the π-system.

These analyses provide a quantitative description of the chemical bonding and electronic structure, offering insights that go beyond simple Lewis structures.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transient species and energetic profiles that are often difficult to probe experimentally. rsc.orgescholarship.org

Transition State Characterization and Potential Energy Surface Mapping

Understanding the reaction pathways of this compound involves identifying the transition states (TS) and mapping the potential energy surface (PES) for a given reaction. A transition state represents the highest energy point along the reaction coordinate, and its geometry provides crucial information about the mechanism.

For reactions involving similar nitroaromatic compounds, computational methods can be used to locate and characterize the geometry of transition states. molssi.org For instance, in a nucleophilic aromatic substitution reaction, a common reaction type for such electron-deficient rings, the TS would likely involve the attacking nucleophile forming a bond with the carbon atom of the benzene ring, leading to the formation of a Meisenheimer complex intermediate. The PES map would illustrate the energy landscape connecting reactants, intermediates, transition states, and products.

Energy Barriers and Reaction Pathways

Once the stationary points on the potential energy surface are located, the energy barriers (activation energies) for different reaction pathways can be calculated. These barriers determine the kinetics of the reaction.

For this compound, computational studies could predict the most favorable pathways for reactions such as reduction of the nitro groups or nucleophilic substitution. The calculations would involve computing the energy difference between the reactants and the transition states. For example, the reduction of the nitro groups to amines is a common transformation, and computational methods could help in understanding the stepwise mechanism and the associated energy costs.

Computational Prediction of Spectroscopic Data

Theoretical calculations can predict various spectroscopic properties, which serves as a valuable tool for the identification and characterization of compounds. nih.gov

Theoretical NMR, IR, and UV-Vis Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For aromatic protons in similar nitro-substituted compounds, signals are expected to appear downfield due to the deshielding effect of the electron-withdrawing groups. For instance, protons of a 4-nitrophenyl moiety have been observed experimentally and predicted computationally in the range of 7.27 to 8.66 ppm. nih.gov Similarly, aromatic carbon signals are also shifted downfield. nih.gov

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include:

Asymmetric and symmetric stretching vibrations of the SO₂ group, typically observed around 1330 cm⁻¹ and 1157 cm⁻¹, respectively. nih.gov

Stretching vibrations for the -NO₂ group, which can be found around 1520 cm⁻¹.

Aromatic C-H stretching vibrations in the region of 3000–3100 cm⁻¹. nih.gov

C-S stretching vibrations, which appear in the 800–600 cm⁻¹ region. nih.gov

Below is a table summarizing typical computed vibrational frequencies for related functional groups.

| Functional Group | Vibrational Mode | Typical Computed Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | ~1298 |

| SO₂ | Symmetric Stretch | Not specified |

| NO₂ | Stretch | ~1520 |

| Aromatic C-H | Stretch | 3000-3100 |

| C-S | Stretch | ~742 |

Comparison with Experimental Spectroscopic Data

Theoretical calculations of the spectroscopic properties of this compound have been compared with experimental data to validate the computational models. The vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions predicted by computational methods are generally in good agreement with experimental findings.

For similar sulfonamide compounds, infrared (IR) spectroscopy reveals characteristic stretching vibrations for the sulfonyl (-SO₂) group around 1350 cm⁻¹ and the nitro (-NO₂) group at approximately 1520 cm⁻¹. Computational studies on related structures, such as {4-nitrophenyl}sulfonyl)tryptophan, show C-N stretching vibrations at 1449 and 1479 cm⁻¹, which aligns well with the experimental observations of 1458 and 1478 cm⁻¹. nih.gov The C-H stretching vibrations of the para-disubstituted benzene ring are experimentally recorded between 3035 and 3105 cm⁻¹, consistent with the typical range of 3000–3100 cm⁻¹. nih.gov Bending vibrations for the aromatic C-H bonds are observed at 821 and 846 cm⁻¹, falling within the expected region of 790–840 cm⁻¹. nih.gov

In ¹H NMR spectroscopy, the electron-withdrawing nature of the nitro and sulfonyl groups leads to a deshielding effect, causing the aromatic protons to appear downfield in the range of δ 8.1–8.5 ppm. For a related compound, the protons of the 4-nitrophenyl moiety appear between 7.77–8.09 ppm, which is consistent with the predicted chemical shifts of 7.27 to 8.66 ppm. nih.gov Discrepancies between experimental and theoretical N-H proton signals can occur due to environmental and solvent effects. nih.gov

Regarding ¹³C NMR, the chemical shifts for the para-substituted nitrobenzene (B124822) ring carbons in a similar compound appear in the range of 135.66 to 144.88 ppm, which is downfield from typical aromatic carbon values due to the influence of the nitro and sulfonyl groups. nih.gov Theoretical predictions for these carbons are in the region of 132.19 to 158.81 ppm. nih.gov

Slight differences between experimental and theoretical UV-Vis absorption spectra can be attributed to factors such as free rotations of the molecule in solution. nih.gov

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks and Interaction Energies

The nitro and sulfonyl groups in this compound, while being strong electron-withdrawing groups, are generally considered weak hydrogen bond acceptors. unl.edu However, they can participate in various intermolecular interactions, including non-classical C-H···O hydrogen bonds, which play a significant role in the supramolecular assembly of related crystal structures.

In the crystal structure of a similar compound, 1-(methylsulfonyl)-4-nitrobenzene, inversion-related molecules are linked by C—H⋯O hydrogen bonds, forming dimers with an R₂²(10) motif. nih.gov For other related sulfonohydrazide compounds, molecules are linked by N—H⋯O hydrogen bonds, forming chains that are interconnected by weaker C—H⋯O interactions. nih.gov In some cases, the amino H atom can form bifurcated N—H⋯O(O) hydrogen bonds with both oxygen atoms of the nitro group. nih.gov

The interaction energies of these hydrogen bonds and other non-covalent interactions are crucial for the stability of the crystal packing. While electrostatic interactions involving the polar nitro group are present, dispersion interactions are often found to be more significant in stabilizing the slipped-parallel orientation of nitrobenzene-containing complexes. nih.govresearchgate.net The interaction energy of the most stable slipped-parallel nitrobenzene-benzene complex has been calculated to be -4.51 kcal/mol, while that of the most stable slipped-parallel nitrobenzene dimer is -6.81 kcal/mol. nih.govresearchgate.net

Hirshfeld Surface Analysis for Non-Covalent Interactions

For N′-(arylidene)4-nitrobenzenesulfonohydrazides, Hirshfeld surface analysis reveals the presence of strong N—H⋯O interactions, which appear as bright-red spots on the d_norm mapped surface. nih.gov In another study of an azo dye containing a nitrophenyl group, Hirshfeld surface analysis showed that H···O/O···H interactions provided the largest contribution (28.5%) to the surface, followed by H···H contacts (26.4%). nih.gov The presence of C···C interactions (6.1%) also indicated the importance of π–π stacking. nih.gov

These analyses provide a quantitative breakdown of the types of intermolecular contacts and their relative importance in the supramolecular architecture.

Nonlinear Optical (NLO) Properties

Organic molecules with strong electron donor and acceptor groups, like this compound, are of significant interest for their potential nonlinear optical (NLO) properties. These properties are crucial for applications in optical data storage, image processing, and optical switching. nih.gov

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, such as Density Functional Theory (DFT), are widely used to calculate this property. The presence of strong electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂) groups in this compound suggests that it may possess a significant first-order hyperpolarizability.

For nitrobenzene, a related compound, the first hyperpolarizability has been evaluated using sequential-Quantum Mechanics/Molecular Mechanics approaches. researchgate.net These studies have shown that the hyperpolarizability increases with the concentration of nitrobenzene in a solution. researchgate.net The calculated total first hyperpolarizability (β_total) for some newly designed organic compounds with promising NLO properties can reach values as high as 13.44 × 10⁻²⁷ esu. nih.gov

Table 1: Calculated First-Order Hyperpolarizability (β) for Selected NLO Materials

| Compound | β_total (esu) |

| MSTD7 | 13.44 × 10⁻²⁷ |

Note: Data for a representative high-performance NLO material. nih.gov

Design Principles for NLO Materials based on Electronic Structure

The NLO properties of organic molecules are intrinsically linked to their electronic structure. The design of efficient NLO materials is guided by several key principles:

Intramolecular Charge Transfer (ICT): A large NLO response is often associated with a significant charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated bridge. The nitro and sulfonyl groups in this compound act as strong electron acceptors.

Small HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally leads to a larger hyperpolarizability. The presence of strong electron-withdrawing groups like the nitro group can reduce the HOMO-LUMO gap. nih.gov

Molecular Geometry: The planarity of the molecule can influence the extent of π-electron delocalization, which in turn affects the NLO response. While the nitro group can sometimes twist out of the plane of the benzene ring due to intermolecular interactions, a more planar conformation is generally favorable for ICT. mdpi.com

By tuning the electronic properties through the strategic placement of donor and acceptor groups and controlling the molecular geometry, it is possible to design novel organic materials with enhanced NLO properties.

Advanced Applications in Organic Synthesis and Material Science

Role as Reagents in Complex Organic Transformations

The unique electronic and structural features of 1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene make it a valuable reagent in the synthesis of diverse and complex organic molecules. Its reactivity is primarily dictated by the sulfonyl bridge and the two nitro-substituted phenyl rings.

Precursors for Sulfonyl Derivative Formation

This compound is a key intermediate in the production of various sulfonyl derivatives. The foundational reaction for creating a wide array of new compounds is the reduction of its two nitro groups. This transformation is commonly achieved using reagents like iron powder in a weakly acidic solution or through catalytic hydrogenation. google.com The resulting compound, a diamino diphenyl sulfone, is a versatile precursor for numerous further modifications.

The amino groups can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of functional groups, including halogens, cyano, and hydroxyl groups, onto the aromatic rings. This allows for the synthesis of a broad spectrum of substituted diaryl sulfone derivatives, which are valuable in medicinal chemistry and material science. nih.gov For instance, the reduction of related dinitrodiphenyl (B12803432) sulfones to their corresponding anilines is a documented pathway to new derivatives. researchgate.net

Building Blocks for Heterocyclic Systems